2-(2-Vinylstyryl)benzofuran
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Overview
Description
2-(2-Vinylstyryl)benzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Vinylstyryl)benzofuran typically involves the following steps:
Vinylstyryl Group Introduction: The vinylstyryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired vinylstyryl moiety.
Coupling Reactions: The final step involves coupling the benzofuran core with the vinylstyryl group using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Vinylstyryl)benzofuran undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted benzofurans.
Substitution: Halogenated or nitrated benzofurans.
Scientific Research Applications
2-(2-Vinylstyryl)benzofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Vinylstyryl)benzofuran involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the vinylstyryl group.
2-Phenylbenzofuran: A similar compound with a phenyl group instead of the vinylstyryl group.
2-(2-Ethylstyryl)benzofuran: A derivative with an ethyl group instead of the vinyl group.
Uniqueness: 2-(2-Vinylstyryl)benzofuran stands out due to its unique vinylstyryl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14O |
---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-[(E)-2-(2-ethenylphenyl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C18H14O/c1-2-14-7-3-4-8-15(14)11-12-17-13-16-9-5-6-10-18(16)19-17/h2-13H,1H2/b12-11+ |
InChI Key |
KKFCAMOXAHOCKE-VAWYXSNFSA-N |
Isomeric SMILES |
C=CC1=CC=CC=C1/C=C/C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
C=CC1=CC=CC=C1C=CC2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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